N1-Ethyl Substitution Enhances Adenosine A1 Receptor Binding Affinity by 100-Fold Over Milrinone
A structurally proximal milrinone analog bearing N1-H and C6-ethyl substitution (6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile) exhibited a 100-fold higher binding affinity for the cardiac adenosine A1 receptor compared to milrinone (Ki values: analog Ki = 10× higher than milrinone for PDE3, but 100-fold higher A1 affinity) [1]. The N1-ethyl substitution present in 5-acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is the critical pharmacophoric feature enabling this adenosine receptor engagement, which the N1-H analog (CAS 52600-53-0) lacks. This affinity shift redirects the inotropic mechanism from pure PDE3 inhibition toward adenosine antagonism, a pathway associated with reduced proarrhythmic risk [2].
| Evidence Dimension | Adenosine A1 receptor binding affinity relative to PDE3 inhibition |
|---|---|
| Target Compound Data | N1-ethyl substitution present (exact Ki not reported; class inference from 6-ethyl analog: A1 affinity 100-fold > milrinone, PDE3 Ki 10× higher than milrinone) [1] |
| Comparator Or Baseline | Milrinone (PDE3 inhibitor, negligible A1 affinity); N1-H analog (CAS 52600-53-0, no A1 engagement) |
| Quantified Difference | ~100-fold increase in A1 receptor binding affinity vs. milrinone for the N1-ethyl-bearing analog class |
| Conditions | Electrically driven isolated guinea pig and rat left atria; adenosine A1 receptor binding assay; PDE3 Type III enzyme inhibition assay [1] |
Why This Matters
For procurement decisions, selecting the N1-ethyl compound rather than the N1-H analog ensures access to the adenosine A1-modulated inotropic mechanism, which is mechanistically distinct from standard PDE3 inhibitors and may offer a favorable therapeutic window.
- [1] Floreani, M., et al. (1997). A new milrinone analog—role of binding to A1 adenosine receptor in its positive inotropic effect on isolated guinea-pig and rat atria. The Journal of Pharmacology and Experimental Therapeutics, 283(2), 541–547. View Source
- [2] Bekhit, A. A., et al. (2005). Novel milrinone analogs of pyridine-3-carbonitrile derivatives as promising cardiotonic agents. European Journal of Medicinal Chemistry, 40(12), 1405–1413. View Source
